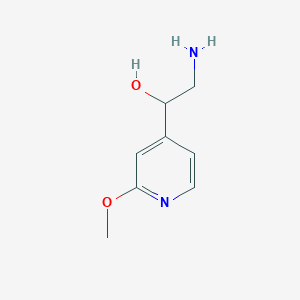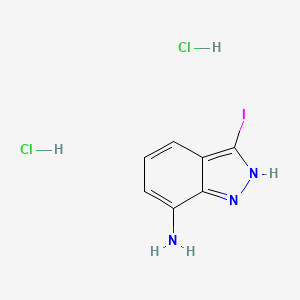![molecular formula C16H14BrClN2O B13568695 1-(2-bromoethyl)-3-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13568695.png)
1-(2-bromoethyl)-3-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-bromoethyl)-3-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one is a complex organic compound that belongs to the class of benzodiazepines This compound is characterized by the presence of a bromoethyl group, a chlorophenylmethyl group, and a dihydrobenzodiazol-2-one core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromoethyl)-3-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves multiple steps. One common method involves the reaction of 2-bromoethylamine with 4-chlorobenzyl chloride to form an intermediate, which is then cyclized with o-phenylenediamine under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. Quality control measures are implemented to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
1-(2-bromoethyl)-3-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation can yield an oxide derivative.
科学的研究の応用
1-(2-bromoethyl)-3-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-bromoethyl)-3-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors in the central nervous system, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
類似化合物との比較
Similar Compounds
Similar compounds to 1-(2-bromoethyl)-3-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one include:
- 1-(2-chloroethyl)-3-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one
- 1-(2-bromoethyl)-3-[(4-methylphenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one
- 1-(2-bromoethyl)-3-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-thione
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromoethyl and chlorophenylmethyl groups allows for diverse chemical reactivity and potential interactions with biological targets.
特性
分子式 |
C16H14BrClN2O |
|---|---|
分子量 |
365.65 g/mol |
IUPAC名 |
1-(2-bromoethyl)-3-[(4-chlorophenyl)methyl]benzimidazol-2-one |
InChI |
InChI=1S/C16H14BrClN2O/c17-9-10-19-14-3-1-2-4-15(14)20(16(19)21)11-12-5-7-13(18)8-6-12/h1-8H,9-11H2 |
InChIキー |
CRHKJAMRORVPFW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N(C(=O)N2CC3=CC=C(C=C3)Cl)CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


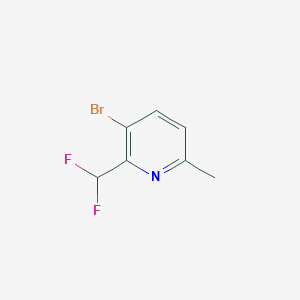
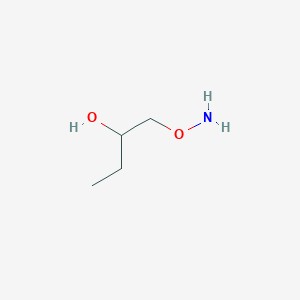
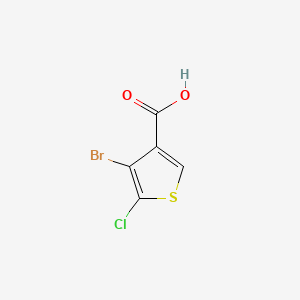
![2-bromo-7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13568617.png)
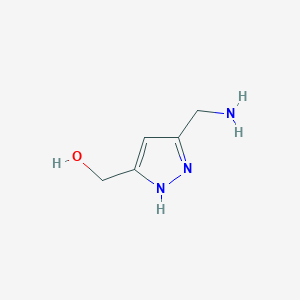
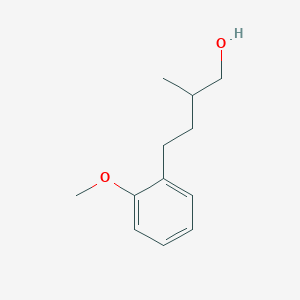
![{5-oxaspiro[2.4]heptan-1-yl}methanaminehydrochloride,Mixtureofdiastereomers](/img/structure/B13568636.png)
![N-(propan-2-yl)-4-(2-{pyrazolo[1,5-a]pyrimidin-5-yl}ethynyl)-1,2,3,6-tetrahydropyridine-1-carboxamide](/img/structure/B13568642.png)


